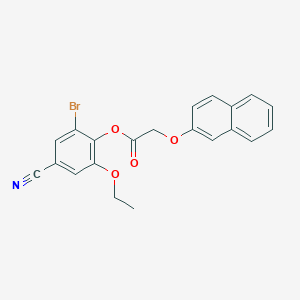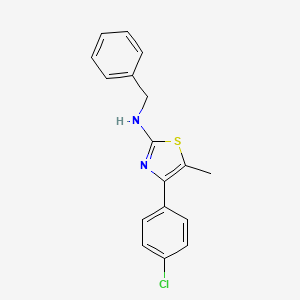
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BNCEN and is a versatile building block for the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is not well understood. However, studies have shown that it can interact with biological molecules such as enzymes and receptors. BNCEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to bind to the estrogen receptor, which has potential applications in the treatment of breast cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties. BNCEN has also been shown to have estrogenic activity, which has potential applications in the treatment of breast cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several advantages for lab experiments. It is a versatile building block for the synthesis of various organic molecules, and its synthesis is relatively straightforward. BNCEN is also commercially available, making it easily accessible for researchers. However, there are limitations to using this compound in lab experiments. Its mechanism of action is not well understood, and further studies are needed to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the research of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could lead to the development of new pharmaceuticals and agrochemicals. Another direction is to explore its potential applications in materials science, such as the development of liquid crystals for electronic devices. Additionally, more research is needed to fully understand the limitations and advantages of using BNCEN in lab experiments.
Synthesemethoden
The synthesis of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate involves the reaction between 2-bromo-4-cyano-6-ethoxyphenol and 2-naphthol in the presence of a base and a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. BNCEN has been used in the synthesis of anti-inflammatory agents, antitumor agents, and fluorescent dyes. It has also been used in the preparation of liquid crystals, which have potential applications in electronic devices.
Eigenschaften
IUPAC Name |
(2-bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-2-25-19-10-14(12-23)9-18(22)21(19)27-20(24)13-26-17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZXWLTNVVKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7681012.png)
![N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7681022.png)
![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]urea](/img/structure/B7681047.png)
![1-Phenyl-3-[3-[[2-(trifluoromethyl)phenyl]sulfonylamino]phenyl]urea](/img/structure/B7681048.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)

![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)

![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)
